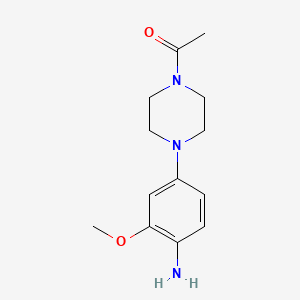

4-(4-アセチル-1-ピペラジニル)-2-(メチルオキシ)アニリン

概要

説明

4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医学

医学分野では、この化合物は医薬品の合成における前駆体としての可能性を探求することができます。 その構造は、抗精神病薬や抗うつ薬など、中枢神経系に作用する薬剤によく見られるピペラジン部分を有する化合物を創製する際に役立つ可能性を示唆しています .

農業

“4-(4-アセチル-1-ピペラジニル)-2-(メチルオキシ)アニリン”は、新規農薬の開発における化学中間体として役立つ可能性があります。 ピペラジン誘導体は、生体活性を持つことが知られており、新しい作用機序を持つ殺虫剤や除草剤を創製する際に役立つ可能性があります .

材料科学

この化合物の分子構造は、材料科学、特にポリマーの合成または硬化剤としての潜在的な用途を示しています。 連結分子として作用する能力は、強化された特性を持つ新しいポリマー材料の開発につながる可能性があります .

環境科学

環境科学の研究では、この化合物を環境汚染物質の分解産物の研究に利用することができます。 さまざまな工業用化合物との構造的類似性により、分析方法の比較基準となる可能性があります .

生化学

生化学では、“4-(4-アセチル-1-ピペラジニル)-2-(メチルオキシ)アニリン”は複雑な分子の合成のための構成ブロックとして使用される可能性があります。 生体活性分子に見られる一般的な構造モチーフである修飾可能なピペラジン環により、酵素-基質相互作用の研究に特に役立つ可能性があります .

薬理学

この化合物は、特に創薬における薬理学的研究に役立つ可能性があります。 その基本構造は、さまざまな生体標的に相互作用するアナログを生成するために修飾することができ、新しい治療薬の開発を支援します .

生物活性

4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a piperazine moiety, an acetyl group, and a methoxy group attached to an aniline structure, which contributes to its biological activity. The molecular formula is CHNO, and it has notable properties such as:

- Toxicity : Classified as toxic if swallowed (H301) and can cause skin irritation (H315) .

- Solubility : The piperazine component enhances aqueous solubility, which is beneficial for bioavailability .

The biological activity of 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a 5-HT receptor antagonist, which plays a role in mood regulation and anxiety disorders. This mechanism suggests potential applications in treating conditions such as:

- Mood Disorders : Including depression and anxiety disorders.

- CNS Disorders : Such as Parkinson's disease and neuroleptic-induced parkinsonism .

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The piperazine ring is crucial for the modulation of serotonin receptors, which are involved in mood regulation .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of piperazine derivatives. While specific data on 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline is limited, related compounds have demonstrated efficacy against various bacterial strains .

Case Study 1: Antidepressant Activity

A study investigated the effects of piperazine derivatives on serotonin receptor modulation. Results indicated that compounds similar to 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline showed significant reductions in depressive-like behaviors in rodent models, suggesting a promising profile for treating mood disorders .

Case Study 2: Antimicrobial Properties

In vitro studies have assessed the antimicrobial activity of piperazine derivatives against Staphylococcus aureus and Escherichia coli. These studies reveal that modifications to the piperazine structure can enhance antibacterial efficacy, indicating that 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline may possess similar properties .

Research Findings Summary

特性

IUPAC Name |

1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10(17)15-5-7-16(8-6-15)11-3-4-12(14)13(9-11)18-2/h3-4,9H,5-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCNMAFGNSFBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021426-42-5 | |

| Record name | 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021426425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(4-Amino-3-methoxyphenyl)piperazin-1-yl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-ACETYL-1-PIPERAZINYL)-2-(METHYLOXY)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23HOW335J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。